2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, a class of nitrogen-containing heterocycles known for their pharmacological relevance. The core structure consists of a fused pyrrole-pyrimidine system, with substituents at positions 2, 3, and 7:
- Position 2: A 3-methoxybenzylthio group, which enhances lipophilicity and may influence target binding.
- Positions 3 and 7: Phenyl groups, contributing to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-21-14-8-9-18(15-21)17-32-26-28-23-22(19-10-4-2-5-11-19)16-27-24(23)25(30)29(26)20-12-6-3-7-13-20/h2-16,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKBYUXOEMXMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene-3-carboxylate derivatives, using reagents like formic acid or triethyl orthoformate.
Introduction of the Methoxybenzylthio Group: This step involves the nucleophilic substitution reaction where a methoxybenzylthiol is introduced to the core structure.
Addition of Diphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzylthiol in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that pyrrolo-pyrimidine derivatives exhibit significant anticancer activities. Compounds similar to 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation and survival .
Antimicrobial Activity
This compound and its analogs have demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-component reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of various pyrrolo-pyrimidine derivatives, compounds were tested on HeLa cells. The results indicated that the presence of the methoxy group significantly enhances cytotoxicity compared to non-substituted analogs. The study utilized IC50 values to quantify effectiveness, revealing that derivatives with thioether linkages exhibited superior activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Control (No substitution) | 45.0 | HeLa |
Case Study 2: Antimicrobial Screening
A series of derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties that warrant further investigation for potential therapeutic applications .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| This compound | 32 | S. aureus |
| Control (Standard antibiotic) | 16 | S. aureus |
Mechanism of Action
The mechanism of action of 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog: 6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g)
Structural Analog: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
Structural Analog: AZD4831 (MPO Inhibitor)
Biological Activity
The compound 2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine class, characterized by its complex structure which includes a pyrrolo[3,2-d]pyrimidine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.53 g/mol. The presence of a 3-methoxybenzylthio moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antitumor Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant antitumor activity. For instance, studies have shown that modifications in the structure can lead to enhanced inhibitory effects against various cancer cell lines. The compound's structural features allow it to interact with specific enzymes involved in tumor growth.
- In Vitro Studies : A recent study evaluated the cytotoxic effects of similar pyrrolopyrimidine compounds on human cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values for related compounds ranged from 0.1 to 10 μM depending on the specific structural modifications made to the pyrrolopyrimidine core .
- Mechanism of Action : The mechanism typically involves inhibition of key signaling pathways associated with cancer progression, including the EGFR (epidermal growth factor receptor) pathway. Compounds similar to this compound have been shown to inhibit EGFR tyrosine kinase activity effectively .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have revealed that certain derivatives exhibit significant activity against pathogenic bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL for related compounds against Staphylococcus aureus, indicating strong antimicrobial potential .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to kinases and other critical enzymes involved in disease processes.
- Enzyme Targeting : Research suggests that modifications in the sulfur-containing moiety can enhance binding affinity to specific enzymes, leading to improved therapeutic outcomes in diseases like cancer and inflammation .
Case Study 1: Antitumor Efficacy
In a controlled study involving various pyrrolopyrimidine derivatives, it was found that those with a methoxy group exhibited superior antitumor activity compared to their non-methoxy counterparts. The study highlighted the importance of substituent positioning in enhancing biological activity.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of similar compounds showed that those with sulfur-containing groups had enhanced efficacy against resistant strains of bacteria. The results underscored the potential for developing new antimicrobial agents based on this scaffold.
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to other derivatives:
| Compound | IC50 (μM) | Activity Type | Target |
|---|---|---|---|
| This compound | TBD | Antitumor | EGFR |
| Compound A | 0.1 | Antitumor | EGFR |
| Compound B | 0.22 | Antimicrobial | Staphylococcus aureus |
| Compound C | >50 | Antitumor | Various |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxybenzyl (δ 3.8 ppm for OCH₃) and phenyl group orientations (aromatic protons at δ 7.2–7.6 ppm) .
- X-ray crystallography : Resolves ambiguity in fused-ring planarity and thioether bond angles .
- HRMS : Exact mass confirmation (calculated for C₂₇H₂₃N₃O₂S: ~461.15 g/mol) .
What in vitro assays are suitable for initial biological evaluation, and how should controls mitigate false positives?
Basic Research Question
- Kinase inhibition : Use ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDKs) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains with ciprofloxacin as a control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control and solvent-only blanks .
What mechanistic studies are recommended to elucidate its interaction with biological targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., kinases) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in lysates .
- Molecular docking : Align with crystal structures of homologous targets (e.g., PDB: 1M17) to predict binding poses .
How can in vivo pharmacokinetic parameters be optimized for this compound?
Advanced Research Question
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve bioavailability .
- Metabolic stability : Liver microsome assays (human/rodent) to identify CYP450-mediated degradation hotspots .
- Tissue distribution : Radiolabeled (¹⁴C) compound tracking in rodent models .
What computational methods validate structure-activity relationships (SAR) for analogs?
Advanced Research Question
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
- Free-energy perturbation (FEP) : Predict potency changes upon methoxy-to-fluoro substitutions .
- ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and CNS permeability .
How should contradictory data on biological activity be resolved across studies?
Advanced Research Question
- Assay standardization : Replicate divergent results using identical cell lines/passage numbers and reagent batches .
- Off-target profiling : Proteome-wide affinity capture (e.g., Drug Affinity Responsive Target Stability, DARTS) .
- Meta-analysis : Compare IC₅₀ values across studies with standardized statistical methods (e.g., ANOVA with post-hoc Tukey) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
